
Egfr-IN-92
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-92 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). By targeting the epidermal growth factor receptor, this compound helps to inhibit the proliferation of cancer cells, making it a valuable tool in oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-92 involves multiple steps, starting with the preparation of key intermediates. One common route includes the alkylation of a quinazoline derivative with a suitable halide, followed by further functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). The use of automated systems ensures consistency and efficiency in the production process .
化学反应分析
Types of Reactions
Egfr-IN-92 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
Egfr-IN-92 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and proliferation.
Medicine: Primarily used in the development of cancer therapies, particularly for NSCLC.
Industry: Employed in the production of targeted cancer therapies and as a reference standard in quality control
作用机制
Egfr-IN-92 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the suppression of cancer cell growth and induces apoptosis .
相似化合物的比较
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that is effective against certain resistant mutations
Uniqueness of Egfr-IN-92
This compound is unique due to its high specificity and potency against the epidermal growth factor receptor. It has shown effectiveness in cases where other inhibitors may fail, particularly in resistant cancer cell lines. Its unique binding affinity and molecular structure contribute to its superior efficacy in inhibiting the epidermal growth factor receptor .
属性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3 |
InChI 键 |
MBDDNZICMBMNPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


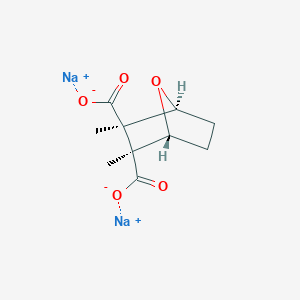
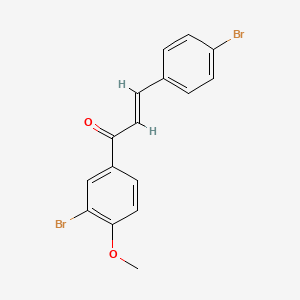


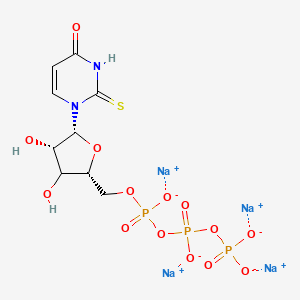
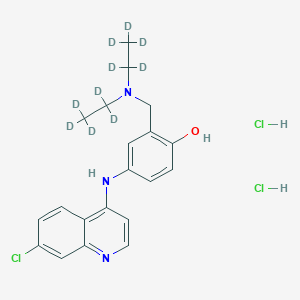


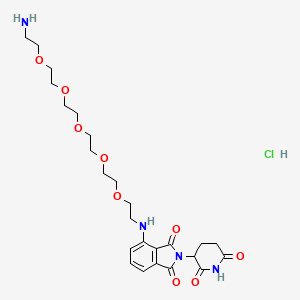
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
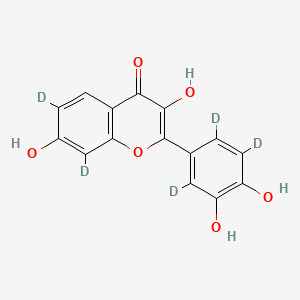
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)


